Saxagliptin metabolite M13 Saxagliptin metabolite M13
Brand Name: Vulcanchem
CAS No.: 1429782-93-3
VCID: VC0106307
InChI: InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
SMILES: C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41

Saxagliptin metabolite M13

CAS No.: 1429782-93-3

Cat. No.: VC0106307

Molecular Formula: C₁₈H₂₅N₃O₃

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

Saxagliptin metabolite M13 - 1429782-93-3

Specification

CAS No. 1429782-93-3
Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41
IUPAC Name (2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Standard InChI InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
SMILES C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N

Introduction

Saxagliptin Metabolism: Primary and Minor Pathways

Saxagliptin undergoes hepatic metabolism primarily via CYP3A4/5, producing its major active metabolite, 5-hydroxy saxagliptin (BMS-510849) . This metabolite retains DPP-4 inhibitory activity, contributing significantly to saxagliptin’s therapeutic effects.

Key Metabolic Features

ParameterSaxagliptin5-Hydroxy Saxagliptin
CYP3A4/5 Dependency~30–40% metabolismPrimary pathway
Pharmacological ActivityHigh DPP-4 inhibition~50% potency vs. parent
Renal Excretion24–26% of dose~26% of dose
Half-Life~4.3 hours~3.9 hours (induced)

Data derived from human studies under rifampicin co-administration

Minor Metabolites and Their Clinical Relevance

While 5-hydroxy saxagliptin dominates, additional metabolites arise under induced conditions or genetic variability:

Table 1: Minor Saxagliptin Metabolites

Metabolite TypeIdentification MethodRelative AbundancePharmacological Activity
Dihydroxy derivativesLC-MS/MS (urine analysis)2–5.5-fold increaseUnconfirmed
Glucuronide conjugateLC-MS/MS (urine analysis)MinorLikely inactive
Cyclized amidineIn vitro dissolution studies≤1.8% plasma radioactivityDegradation product

Data sourced from rifampicin interaction studies and regulatory reports

Mechanistic Insights

  • Rifampicin-Induced Metabolism:

    • CYP3A4 Induction increases saxagliptin’s first-pass metabolism to 5-hydroxy saxagliptin but reduces systemic exposure to total active moieties by 27% .

    • Non-Renal Clearance: Increased biliary/intestinal secretion of 5-hydroxy saxagliptin may offset AUC gains .

  • Genetic Variability:

    • CYP3A4 polymorphisms (e.g., CYP3A413) could theoretically alter metabolite profiles, but clinical data remain limited .

Pharmacokinetic and Pharmacodynamic Implications

Table 2: PK/PD Parameters with and Without Rifampicin

ParameterSaxagliptin AloneSaxagliptin + RifampicinChange (%)
C<sub>max</sub> (ng/mL)49 (25% CV)68 (21% CV)+39%
AUC<sub>0–∞</sub> (ng·h/mL)258 (17% CV)266 (19% CV)+3%
DPP-4 Inhibition70–80%Unchanged

Data from healthy subjects (n=14)

Key Observations

  • No PD Impact: DPP-4 inhibition remains unaffected despite reduced saxagliptin exposure, attributed to preserved 5-hydroxy saxagliptin AUC .

  • Urine Recovery: 11% lower recovery with rifampicin suggests non-renal elimination of metabolites .

Agency/StudyMetabolite IdentifiedToxicological Concerns
TGA (Australia)BMS-510849 (5-hydroxy), BMS-743894 (cyclized)Non-toxic at observed levels
BMS/AstraZenecaGlucuronide conjugates, dihydroxy derivativesMinor, no safety flags

Data from human ADME studies and preclinical reports

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator